molecular formula C13H16Cl2N2O2 B12750033 1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride CAS No. 102584-38-3

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride

Katalognummer: B12750033
CAS-Nummer: 102584-38-3
Molekulargewicht: 303.18 g/mol
InChI-Schlüssel: VOMBXUFGNCRPQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride typically involves the reaction of p-chlorobenzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its p-chlorobenzyl group and pyrrolidine ring contribute to its unique properties compared to other piperidine derivatives .

Eigenschaften

CAS-Nummer

102584-38-3

Molekularformel

C13H16Cl2N2O2

Molekulargewicht

303.18 g/mol

IUPAC-Name

methyl 1-[(4-chlorophenyl)methyl]-5-iminopyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H15ClN2O2.ClH/c1-18-13(17)11-6-7-12(15)16(11)8-9-2-4-10(14)5-3-9;/h2-5,11,15H,6-8H2,1H3;1H

InChI-Schlüssel

VOMBXUFGNCRPQL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC(=N)N1CC2=CC=C(C=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.